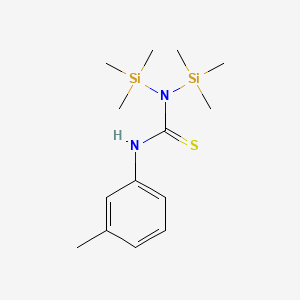
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is an organosilicon compound that features a thiourea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea typically involves the reaction of m-tolyl isothiocyanate with bis(trimethylsilyl)amine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Applications De Recherche Scientifique
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea exerts its effects involves interactions with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The trimethylsilyl groups can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trimethylsilyl)-2-thiourea: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
3-(m-tolyl)-2-thiourea: Lacks the trimethylsilyl groups, affecting its solubility and stability.
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Similar structure but with a phenyl group instead of an m-tolyl group, leading to different reactivity and applications.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is unique due to the presence of both trimethylsilyl and m-tolyl groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
71457-00-6 |
|---|---|
Formule moléculaire |
C14H26N2SSi2 |
Poids moléculaire |
310.61 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C14H26N2SSi2/c1-12-9-8-10-13(11-12)15-14(17)16(18(2,3)4)19(5,6)7/h8-11H,1-7H3,(H,15,17) |
Clé InChI |
MFACTUDTMJCBLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



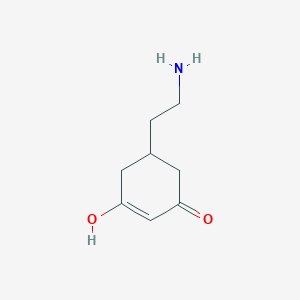

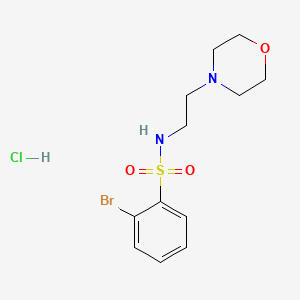
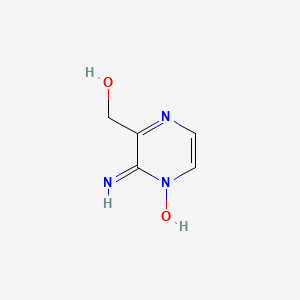
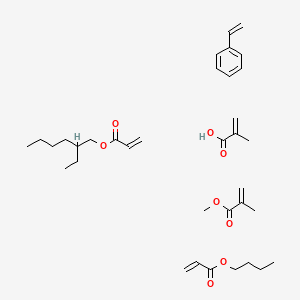
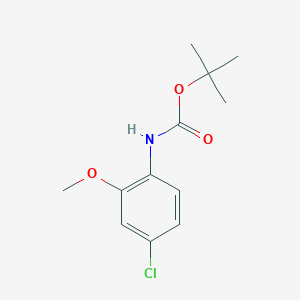
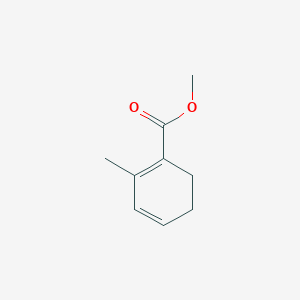


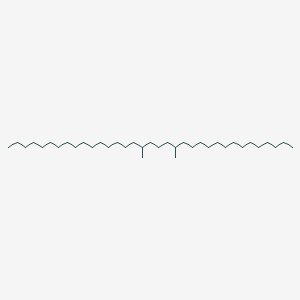

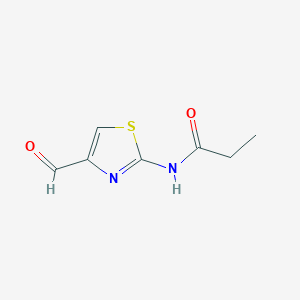
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
